molecular formula C14H15NO2S B1331300 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid CAS No. 330832-52-5

3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid

Cat. No.: B1331300
CAS No.: 330832-52-5
M. Wt: 261.34 g/mol
InChI Key: DZGHJKPVJUIMED-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid is a quinoline derivative that has garnered attention due to its diverse biological properties, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activities. This compound holds promise for various fields of research and industry, making it a subject of interest for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid typically involves the reaction of 4,6-dimethylquinoline with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction mixture is then subjected to acidification to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials with specific properties, such as antioxidants.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, its quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to its biological activities, such as antimicrobial and antitumor effects.

Comparison with Similar Compounds

  • 3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid
  • 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid

Comparison: Compared to similar compounds, 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid stands out due to its unique combination of a sulfanyl group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its diverse biological activities further highlight its uniqueness.

Properties

IUPAC Name

3-(4,6-dimethylquinolin-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9-3-4-12-11(7-9)10(2)8-13(15-12)18-6-5-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHJKPVJUIMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352564
Record name 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330832-52-5
Record name 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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